N-(4-chloro-2,5-dimethoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a carboxamide group
Preparation Methods
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. .
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with similar compounds such as:
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
- 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
- N4-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19ClN2O6S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O6S/c1-25-15-9-12(16(26-2)8-11(15)19)20-18(22)17-10-21(28(3,23)24)13-6-4-5-7-14(13)27-17/h4-9,17H,10H2,1-3H3,(H,20,22) |
InChI Key |
WFQQZXZKCQMBHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)OC)Cl |
Origin of Product |
United States |
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